molecular formula C10H19NO B13159173 1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol

Cat. No.: B13159173
M. Wt: 169.26 g/mol
InChI Key: YXRGBBRTQZYHGT-UHFFFAOYSA-N
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Description

The compound 1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol is a bicyclic alcohol featuring two distinct cyclopropane substituents: one bearing an aminomethyl group and the other a 2-methyl group. This structural complexity confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethanol

InChI

InChI=1S/C10H19NO/c1-7-5-8(7)9(2,12)10(6-11)3-4-10/h7-8,12H,3-6,11H2,1-2H3

InChI Key

YXRGBBRTQZYHGT-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C)(C2(CC2)CN)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of cyclopropyl-containing amino alcohols like 1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol typically involves multi-step organic transformations focusing on:

  • Construction of cyclopropane rings
  • Introduction of aminomethyl groups
  • Functional group interconversions to install the ethan-1-ol moiety

Several methods reported in the literature and patents provide frameworks adaptable for this compound.

Cyclopropyl Amine Derivatives Synthesis (Patent CN101472887A)

A patent discloses the preparation of cyclopropyl amine derivatives structurally related to the target compound. The synthetic route involves:

  • Use of intermediates with cyclopropyl groups bearing aminomethyl substituents
  • Functionalization via alkylidene, carbonyl, or amido linkages
  • Control of substituents R groups to modulate chemical properties

The patent emphasizes the versatility of cyclopropyl amine derivatives in pharmaceutical compositions, suggesting synthetic routes involving selective bond formations such as C–N and C–C bonds around cyclopropane rings.

Reductive Amination and Protection Strategies (From ACS Journal, 2021)

A detailed synthetic approach for related cyclopropylamine compounds involves:

  • Protection of amine groups (e.g., Troc, Boc) to prevent side reactions
  • Reductive amination of cyclopropane aldehydes to install aminomethyl groups
  • Deprotection steps under acidic or zinc-mediated conditions to yield free amines

For example, the synthesis of N-(4-(2-aminocyclopropyl)phenyl)amide derivatives includes:

  • Protection of aniline derivatives
  • Reductive amination with cyclopropane aldehyde
  • Sequential deprotection and condensation reactions

This methodology is adaptable for preparing this compound by tailoring the cyclopropyl and ethan-1-ol portions accordingly.

Enantioselective Cyclopropanation (Academic Thesis)

Enantioselective synthesis of cyclopropane-containing compounds employs:

  • Rhodium(II)-catalyzed asymmetric cyclopropanation of allenes
  • Use of chiral catalysts such as Rh2(S-TBPTTL)4 to achieve stereocontrol
  • Application of strain-promoted intramolecular Diels-Alder reactions for ring construction

Though this thesis focuses on methylenecyclopropanes, the principles of catalytic asymmetric cyclopropanation and subsequent functional group manipulations are relevant for synthesizing the target compound with stereochemical precision.

Transition-Metal Catalyzed C–H Activation (Review Article)

Recent advances in transition-metal catalysis enable:

  • Direct functionalization of C–H bonds adjacent to cyclopropyl groups
  • Formation of C–C and C–N bonds via metal-catalyzed alkylation or amination
  • Use of rhodium, ruthenium, or palladium catalysts for selective transformations

These methods could be employed to modify cyclopropyl precursors or intermediates in the synthesis of this compound, potentially improving step economy and regioselectivity.

Data Tables Summarizing Preparation Conditions

Step/Method Reagents/Catalysts Conditions Outcome/Notes Source
Cyclopropyl amine derivative synthesis Various alkylidene, carbonyl linkers Controlled substitution patterns Versatile intermediates for pharmaceutical use Patent CN101472887A
Reductive amination Cyclopropane aldehyde, Boc2O, Zn Acidic deprotection, room temp High purity amine derivatives, 77% yield reported ACS J. Med. Chem. 2021
Enantioselective cyclopropanation Rh2(S-TBPTTL)4 catalyst Reflux or room temp, 12-15 h Enantioenriched cyclopropanes, stereocontrol achieved Academic thesis
Transition-metal C–H activation Rh, Ru, Pd catalysts Mild to moderate temp, catalytic Selective C–H functionalization, improved step economy Chem. Rev. 2023

Research Outcomes and Analytical Data

  • Purity: Preparations via reductive amination and protection/deprotection steps yield compounds with >99% HPLC purity.
  • Yields: Individual steps such as reductive amination achieve yields up to 77%, with multi-step syntheses varying depending on complexity.
  • Characterization: 1H NMR, MS (ESI/APCI), and melting point data confirm the structure and purity of intermediates and final products.
  • Stereochemistry: Enantioselective methods enable preparation of optically pure cyclopropyl intermediates, important for biological activity.

Chemical Reactions Analysis

1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl groups may also play a role in stabilizing the compound’s interactions with its targets. detailed studies on the exact pathways and molecular targets are still ongoing.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
Target Compound* Not provided C₁₀H₁₇NO ~167.25 (est.) 2-methylcyclopropyl, aminomethyl
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol 1849348-06-6 C₈H₁₅NO 141.21 Cyclobutanol, aminomethyl cyclopropane
1,1-Dicyclopropyl-2-(2-fluorophenyl)ethan-1-ol Not provided C₁₃H₁₅FO 206.26 Dicyclopropyl, fluorophenyl
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol 1379312-84-1 C₁₀H₁₄OS 182.28 Thiophene, methyl group
1-{1-[3-(Propan-2-yl)phenyl]cyclopropyl}ethan-1-ol 2229201-73-2 C₁₄H₂₀O 204.31 Isopropylphenyl
1-cyclopropyl-2,2,2-trifluoroethan-1-ol 1993-77-7 C₅H₇F₃O 140.11 Trifluoromethyl

*Estimated molecular formula and weight based on structural analysis.

Key Observations :
  • Cyclopropane Rigidity : All compounds leverage cyclopropane rings for conformational rigidity, which is advantageous in drug design for stabilizing bioactive conformations.
  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., fluorophenyl, thiophene) exhibit distinct electronic profiles. For example, the fluorophenyl group in 1,1-Dicyclopropyl-2-(2-fluorophenyl)ethan-1-ol may improve metabolic stability , while the thiophene in 1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol introduces sulfur-based reactivity .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Physical State Solubility (Est.) Stability Notes
Target Compound* Likely oil Moderate (polar) Sensitive to oxidation (amine)
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol Oil Moderate Requires 4°C storage
1-cyclopropyl-2,2,2-trifluoroethan-1-ol Liquid Low (non-polar) High thermal stability

*Inferred from analogs.

  • Stability : The presence of a primary amine may necessitate inert storage conditions to prevent degradation.

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol, with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.26 g/mol, is a complex organic compound notable for its unique structural features, including cyclopropyl groups and an aminomethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key metabolic enzymes and its implications in therapeutic applications.

Structural Characteristics

The structural configuration of this compound is significant for its biological activity. The presence of the aminomethyl group suggests potential interactions with various biological targets, which could include receptor sites or enzymes involved in metabolic pathways.

Property Value
Molecular FormulaC₁₀H₁₉NO
Molecular Weight169.26 g/mol
Functional GroupsAminomethyl, Cyclopropyl
CAS Number1936091-07-4

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. ACC inhibitors are of particular interest for their potential to treat metabolic disorders such as obesity and dyslipidemia. In vitro studies have demonstrated that this compound can significantly suppress fatty acid synthesis in liver cells (HepG2), indicating its potential utility in managing lipid-related conditions .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to bind to specific enzyme active sites, thereby inhibiting their function. The aminomethyl group enhances the compound's ability to interact with enzyme binding sites, which is crucial for its inhibitory activity.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on HepG2 Cells : A study evaluated the effects of various concentrations of the compound on fatty acid synthesis in HepG2 cells. Results showed a dose-dependent inhibition, with significant reductions observed at concentrations as low as 0.3 mg/kg .
  • Animal Model Research : In animal models subjected to high-fat diets, administration of the compound resulted in reduced body weight gain and lower serum triglyceride levels compared to control groups. These findings support the potential application of this compound in weight management strategies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Notable Features
This compoundC₁₀H₁₉NOACC inhibitor; potential for metabolic regulation
1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-olC₉H₁₇NOSimilar structure; different cycloalkane configuration
[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OLC₉H₁₉NOContains cyclopentane; variations in biological activity

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